molecular formula C13H16BNO7 B7957524 2-Hydroxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

2-Hydroxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B7957524
M. Wt: 309.08 g/mol
InChI Key: UBKYJEWPVWQICN-UHFFFAOYSA-N
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Description

2-Hydroxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a hydroxy group, a nitro group, and a dioxaborolan substituent on a benzoic acid core. Its unique structure makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of solvents like ethanol or dioxane and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and boronation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Hydroxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The hydroxy group can form hydrogen bonds, the nitro group can undergo reduction, and the dioxaborolan group can facilitate cross-coupling reactions. These functional groups interact with molecular targets and pathways, enabling the compound to act as a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to its combination of hydroxy, nitro, and dioxaborolan groups, which provide a versatile platform for various chemical transformations. This makes it particularly valuable in synthetic organic chemistry and industrial applications .

Properties

IUPAC Name

2-hydroxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO7/c1-12(2)13(3,4)22-14(21-12)7-5-8(11(17)18)10(16)9(6-7)15(19)20/h5-6,16H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKYJEWPVWQICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)[N+](=O)[O-])O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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